2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone
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Overview
Description
2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H7BrF2O2 It is a brominated derivative of ethanone, characterized by the presence of both bromine and difluoromethoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 4-(difluoromethoxy)acetophenone using bromine in the presence of a solvent such as chloroform . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atoms.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and difluoromethoxy groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylethanone: A simpler analog without the difluoromethoxy group.
2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a difluoromethoxy group.
2-Bromo-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of a difluoromethoxy group.
Uniqueness
2-Bromo-1-(4-bromo-2-(difluoromethoxy)phenyl)ethanone is unique due to the presence of both bromine and difluoromethoxy groups, which can significantly influence its chemical reactivity and potential applications. The difluoromethoxy group, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C9H6Br2F2O2 |
---|---|
Molecular Weight |
343.95 g/mol |
IUPAC Name |
2-bromo-1-[4-bromo-2-(difluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6Br2F2O2/c10-4-7(14)6-2-1-5(11)3-8(6)15-9(12)13/h1-3,9H,4H2 |
InChI Key |
NFLGVIZBHMHPJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)C(=O)CBr |
Origin of Product |
United States |
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